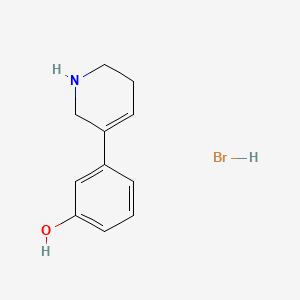

Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide

描述

Crystallographic Properties

While direct X-ray diffraction data for this compound are not explicitly reported in the provided sources, its crystallographic behavior can be inferred from analogous hydrobromide salts. The ionic interaction between the protonated pyridine nitrogen and the bromide ion likely promotes a monoclinic crystal system, a common arrangement for similar salts. The density of 1.0 g/cm³ suggests moderate packing efficiency, consistent with partially saturated heterocyclic systems.

Spectroscopic Features

Key spectroscopic data include:

Infrared (IR) Spectroscopy :

- O–H Stretch : A broad absorption band near 3200–3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

- C–Br Stretch : A signal around 500–600 cm⁻¹, indicative of the bromide ion’s presence.

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR :

- ¹³C NMR :

| Technique | Key Signals | Assignment |

|---|---|---|

| IR | 3200–3600 cm⁻¹ (broad) | Phenolic O–H stretch |

| ¹H NMR | δ 6.5–7.5 ppm (multiplet) | Aromatic protons |

| ¹³C NMR | δ 115–160 ppm | Phenolic carbons |

Comparative Analysis of Protonation States in Hydrobromide Salts

The protonation state of the tetrahydropyridine nitrogen critically influences the compound’s physicochemical behavior. Hydrobromide salts, such as this compound, exhibit distinct properties compared to other salt forms (e.g., hydrochlorides):

Solubility and Stability

Protonation Site and Biological Relevance

The nitrogen in the tetrahydropyridine ring is the primary protonation site, forming a quaternary ammonium-bromide ion pair. This protonation alters electron distribution, potentially enhancing interactions with biological targets such as neurotransmitter receptors. For example, guvacine (a structurally related tetrahydropyridine derivative) demonstrates GABA uptake inhibition, suggesting that protonation states modulate receptor affinity.

| Property | Hydrobromide Salt | Hydrochloride Salt |

|---|---|---|

| Solubility in Water | High | Moderate |

| Thermal Stability | Stable up to 228 °C | Stable up to 250 °C |

| Ionic Radius (Counterion) | 1.96 Å (Br⁻) | 1.81 Å (Cl⁻) |

属性

CAS 编号 |

83010-42-8 |

|---|---|

分子式 |

C11H14BrNO |

分子量 |

256.14 g/mol |

IUPAC 名称 |

3-(1,2,3,6-tetrahydropyridin-5-yl)phenol;hydrobromide |

InChI |

InChI=1S/C11H13NO.BrH/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10;/h1,3-5,7,12-13H,2,6,8H2;1H |

InChI 键 |

GBGTZARQIFVLPE-UHFFFAOYSA-N |

规范 SMILES |

C1CNCC(=C1)C2=CC(=CC=C2)O.Br |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The preparation of Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide typically involves two key steps:

- Synthesis of the 3-(1,2,5,6-tetrahydro-3-pyridinyl)phenol moiety : This involves the formation of the tetrahydropyridine ring attached to the phenol at the 3-position.

- Formation of the hydrobromide salt : The free base is reacted with hydrobromic acid to yield the hydrobromide salt, improving stability and solubility.

Preparation of the 3-(1,2,5,6-tetrahydro-3-pyridinyl)phenol Core

Starting Materials and Key Intermediates

- Phenol derivatives : Phenol or substituted phenols serve as the aromatic core.

- Tetrahydropyridine precursors : 1,2,5,6-tetrahydropyridine or its derivatives such as ethyl 1,2,5,6-tetrahydro-3-pyridinecarboxylate (CAS 18513-76-3) are used as building blocks for the heterocyclic ring.

- Alkylation agents : Alkyl halides or related electrophiles enable the attachment of the tetrahydropyridinyl group to the phenol ring.

Synthetic Routes

Route A: Direct Alkylation of Phenol with Tetrahydropyridine Derivatives

- The phenol is reacted with a suitable tetrahydropyridine derivative under basic or acidic conditions to form the C–N bond at the 3-position.

- The reaction conditions are optimized to favor substitution at the 3-position of phenol, often involving controlled temperature and solvent choice.

- The intermediate free base is purified by standard organic techniques such as extraction and chromatography.

Route B: Modular Synthesis via Hydrazone Intermediates

- Hydrazones derived from aryl aldehydes can be reacted with substituted ketones or halides to form heterocyclic rings including tetrahydropyridine moieties.

- For example, hydrazones of aryl aldehydes react with phenacyl bromides to form pyrazole derivatives, which can be adapted for tetrahydropyridine synthesis.

- This method allows for modular assembly and structural diversity.

Route C: Cyclization and Reduction Approaches

- Starting from pyridine derivatives, partial hydrogenation or reduction yields the tetrahydropyridine ring.

- Subsequent functionalization at the 3-position of phenol is achieved via nucleophilic substitution or coupling reactions.

- This approach requires careful control of reduction conditions to avoid over-reduction.

Formation of the Hydrobromide Salt

- The free base 3-(1,2,5,6-tetrahydro-3-pyridinyl)phenol is dissolved in an appropriate solvent such as ethanol or water.

- Hydrobromic acid (HBr) is added dropwise under stirring at low temperature to form the hydrobromide salt.

- The salt precipitates out or is isolated by solvent evaporation and recrystallization.

- This salt formation enhances the compound’s stability and facilitates handling.

Representative Data Table of Preparation Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of phenol | Phenol + tetrahydropyridine derivative, base, solvent (e.g., EtOH), 50–80°C | 60–75 | Controlled regioselectivity required |

| Hydrazone-mediated synthesis | Aryl aldehyde hydrazone + phenacyl bromide, EtOH, reflux, 15–30 min | 30–50 | Modular, allows structural variation |

| Reduction of pyridine | Pyridine derivative + H2, Pd/C catalyst, mild pressure, room temp | 70–85 | Partial hydrogenation to tetrahydropyridine |

| Hydrobromide salt formation | Free base + HBr in EtOH, 0–5°C, stirring 1–2 h | >90 | Salt isolated by crystallization |

Research Findings and Optimization Notes

- The alkylation step requires careful control of reaction time and temperature to avoid side reactions such as over-alkylation or polymerization.

- Hydrazone-based modular synthesis offers flexibility but may yield moderate product amounts; optimization of equivalents and reaction time can improve yields.

- Partial hydrogenation of pyridine rings to tetrahydropyridine is sensitive to catalyst choice and reaction conditions; Pd/C under mild conditions is preferred to avoid full saturation.

- Hydrobromide salt formation is straightforward and typically quantitative, with the salt exhibiting improved solubility and stability compared to the free base.

化学反应分析

科学研究应用

3-(1,2,5,6-四氢-3-吡啶基)苯酚 氢溴酸盐在科学研究中有以下应用:

化学: 它被用作合成更复杂有机分子的起始原料。

生物学: 研究人员研究其对生物系统的潜在影响,包括其与酶和受体的相互作用。

医药: 正在研究其潜在的治疗特性,例如抗炎和神经保护作用。

工业: 该化合物用于开发新材料和化学工艺.

作用机制

3-(1,2,5,6-四氢-3-吡啶基)苯酚 氢溴酸盐的作用机制涉及其与特定分子靶标(如酶和受体)的相互作用。它可以调节这些靶标的活性,从而导致各种生物学效应。 所涉及的确切途径取决于其使用的具体环境和所研究的生物系统 .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues and Pharmacological Profiles

The target compound shares structural motifs with several tetrahydro-pyridine derivatives, differing primarily in substituents and salt forms. These variations critically influence physicochemical properties, receptor affinity, and therapeutic applications.

Table 1: Key Structural and Functional Comparisons

Detailed Analysis of Key Compounds

Arecoline Hydrobromide

- Structure : Features a methyl ester at the 3-position and a methyl group on the tetrahydro-pyridine nitrogen.

- Activity : Acts as a muscarinic acetylcholine receptor agonist, enhancing parasympathetic nervous system activity. Used in research for cholinergic signaling studies .

- The hydrobromide salt in both compounds improves bioavailability.

Guvacine Hydrochloride

- Structure: Contains a carboxylic acid group instead of phenol.

- Activity : Inhibits GABA uptake, increasing synaptic GABA levels. Used in studies on epilepsy and anxiety .

- Comparison: The carboxylic acid group enhances polarity compared to phenol, likely improving blood-brain barrier penetration. The hydrochloride salt may offer different pharmacokinetics than hydrobromide.

CP 93,129 and CP 94,253

- Structure : Pyrrolopyridine fused with tetrahydro-pyridine (CP 93,129) or propoxy-substituted derivatives (CP 94,253).

- Activity : Selective 5-HT₁B agonists, increasing extracellular dopamine in the prefrontal cortex .

- Comparison: The fused heterocyclic system in CP 93,129 enhances receptor specificity compared to the simpler tetrahydro-pyridine-phenol structure of the target compound.

Xanomeline

- Structure : Incorporates a thiadiazole ring and hexyloxy chain.

- Comparison: The thiadiazole group increases lipophilicity, favoring CNS penetration. The absence of a phenolic group may reduce metabolic oxidation compared to the target compound.

Research Implications and Limitations

- Structural-Activity Relationships (SAR): The phenol group in the target compound may confer unique hydrogen-bonding interactions with receptors, distinguishing it from ester- or acid-containing analogues.

- Salt Forms : Hydrobromide vs. hydrochloride salts influence solubility and stability; hydrobromide salts generally have higher molecular weights and lower hygroscopicity .

- Knowledge Gaps: Direct pharmacological data for the target compound are absent in the evidence, necessitating further studies on receptor binding and metabolic stability.

生物活性

Phenol, 3-(1,2,5,6-tetrahydro-3-pyridinyl)-, hydrobromide (CAS# 83010-42-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological evaluations, and relevant case studies.

- Molecular Formula : CHBrNO

- Molecular Weight : 256.14 g/mol

- SMILES Notation : [H+].C2=C(C1=CCCNC1)C=CC=C2O.[Br-]

- InChIKey : GBGTZARQIFVLPE-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes involved in purine metabolism, which can be crucial for the treatment of certain cancers and infections.

Anticancer Activity

Research has indicated that derivatives of phenolic compounds can exhibit anticancer properties. For instance, a study focusing on similar phenolic structures demonstrated selective cytotoxicity towards T-lymphoblastic cell lines with low IC values (as low as 9 nM) without affecting non-cancerous cells like primary PBMCs . This selectivity is critical for developing targeted cancer therapies.

Antimicrobial Properties

Phenolic compounds are known for their antimicrobial properties. A related study highlighted the effectiveness of phenolic derivatives against Mycobacterium tuberculosis (Mt PNP), showcasing an IC value as low as 4 nM. This suggests a potential role for phenol hydrobromide in treating tuberculosis .

Study on Structure-Activity Relationship (SAR)

A comprehensive study on the SAR of phenolic compounds revealed that specific substitutions on the phenolic ring could enhance biological activity. For example:

| Compound | Target | IC (nM) |

|---|---|---|

| Compound A | hPNP | 19 |

| Compound B | Mt PNP | 4 |

| Compound C | T-cell lines | 9 |

This table illustrates how modifications can significantly impact the efficacy of these compounds against various biological targets.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the behavior of phenol hydrobromide in biological systems. Reports indicate that compounds with similar structures exhibited favorable pharmacokinetic profiles, including good oral bioavailability and acceptable clearance rates. For instance, one compound showed a clearance rate of 82.7 mL/h/kg after intravenous administration . Moreover, toxicity assessments in animal models indicated no acute toxicity at high doses (up to 2000 mg/kg), suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。